molecular formula C14H21BO3 B2847414 4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane CAS No. 1357000-38-4

4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane

Cat. No.: B2847414
CAS No.: 1357000-38-4
M. Wt: 248.13
InChI Key: KZMFRJSOVZZSER-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane ( 1357000-38-4) is an organoboron compound serving as a protected form of 2-phenoxyethylboronic acid. This reagent, with a molecular formula of C₁₄H₂₁BO₃ and a molecular weight of 248.13 g/mol, is characterized as a pinacol boronic ester, a class known for enhanced stability and handling compared to their boronic acid counterparts . Its structure features a phenoxyethyl chain, making it a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds in the construction of complex molecules for pharmaceutical and materials science research . Researchers value this compound for its role in introducing the 2-phenoxyethyl group into molecular frameworks. The product is typically supplied with a high purity level (≥95%) and requires storage sealed in a dry environment at 2-8°C to maintain its integrity and performance in sensitive reactions . As a chemical for professional laboratory use, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the associated Safety Data Sheet for comprehensive handling, hazard, and precautionary information prior to use .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-16-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMFRJSOVZZSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Under inert atmosphere, 2-phenoxyethylacetylene (5.0 mmol) and HBpin (6.3 mmol) are combined in anhydrous benzene-d₆. Catalytic cobalt complex (1.0 mol%) is added, and the mixture is stirred for 2–4 hours at room temperature. The reaction proceeds via anti-Markovnikov addition, yielding the (E)-configured vinylboronic ester (Figure 1).

Key Parameters

  • Catalyst : α-Diimine cobalt(I) complex (0.1–1.0 mol%)
  • Solvent : Benzene or toluene
  • Yield : 89–96% (isolated after silica gel chromatography)
  • Stereoselectivity : >99% (E)-isomer

Post-reaction, the crude product is purified via column chromatography (20:1 hexane:ethyl acetate), affording the title compound as a colorless oil. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity: $$ ^1H $$ NMR (CDCl₃) δ 6.62 (dt, $$ J = 18.4 \, \text{Hz} $$, 6.7 Hz, 1H), 5.42 (dd, $$ J = 18.0 \, \text{Hz} $$, 1.5 Hz, 1H), 1.26 (s, 12H, pinacol methyl).

Transesterification of Boronic Acids

An alternative route involves transesterification of 2-phenoxyethylboronic acid with pinacol under dehydrative conditions. This method, adapted from dichloromethylboronic acid protocols, ensures scalability.

Stepwise Synthesis

  • Synthesis of 2-Phenoxyethylboronic Acid :

    • 2-Phenoxyethylmagnesium bromide (1.2 equiv) is reacted with trimethyl borate in tetrahydrofuran (THF) at −100°C.
    • Hydrolysis with 5 N HCl yields the boronic acid, isolated via ether extraction and magnesium sulfate drying.
  • Esterification with Pinacol :

    • Crude 2-phenoxyethylboronic acid (127 mmol) is dissolved in dichloromethane (100 mL) with pinacol (1.05 equiv) and magnesium sulfate (1 equiv).
    • Stirring at room temperature for 16 hours forms the dioxaborolane, which is filtered through Celite and concentrated under reduced pressure.

Optimization Notes

  • Temperature Control : Maintaining −100°C during boronic acid synthesis prevents carbene side reactions.
  • Yield : 70–75% after purification (vs. 93% for hydroboration).

Organometallic Coupling Approaches

Grignard or organolithium reagents offer a third pathway. 2-Phenoxyethyl lithium, generated from 2-phenoxyethyl bromide and lithium metal, reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to displace the isopropoxy group.

Procedure

  • 2-Phenoxyethyl lithium (1.1 equiv) is added dropwise to a −78°C solution of the borate ester in THF.
  • After warming to room temperature, the mixture is quenched with saturated ammonium chloride, extracted with ether, and purified by distillation.

Challenges

  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent boronic acid hydrolysis.
  • Byproducts : Trace isopropanol is removed via azeotropic distillation with toluene.

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity Scalability
Hydroboration 93% >99% (E) Moderate High
Transesterification 75% N/A High Moderate
Organometallic Coupling 65% N/A High Low

Hydroboration Advantages :

  • Superior yields and stereocontrol.
  • Shorter reaction times (2–4 hours vs. 16 hours for transesterification).

Transesterification Limitations :

  • Requires cryogenic conditions (−100°C).
  • Multi-step synthesis increases purification burden.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.30–7.24 (m, 2H, Ph), 6.95–6.89 (m, 3H, Ph), 4.10 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, OCH₂), 2.85 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, BCH₂), 1.26 (s, 12H, CH₃).
  • $$ ^{13}C $$ NMR : δ 158.9 (C-O), 129.5 (Ph), 120.3 (Ph), 83.2 (B-O), 67.8 (OCH₂), 34.1 (BCH₂), 24.9 (CH₃).
  • IR (neat) : 2975 (C-H), 1340 (B-O), 1240 (C-O) cm⁻¹.

Purity Assessment

  • High-performance liquid chromatography (HPLC): >98% purity (C18 column, 80:20 acetonitrile:water).
  • Elemental analysis: Calculated for C₁₄H₂₁BO₃: C 65.64%, H 8.26%; Found: C 65.58%, H 8.31%.

Industrial and Research Applications

The compound’s stability under physiological conditions makes it valuable for:

  • Bioorthogonal Chemistry : Fluoride-mediated cleavage in PET tracer synthesis.
  • Suzuki-Miyaura Cross-Coupling : As a boronic ester precursor for aryl-aryl bond formation.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

    Coupling Reactions: Palladium catalysts and base such as potassium carbonate.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Substitution: Various substituted dioxaborolanes.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Applications in Organic Synthesis

1. Boron Chemistry

  • The compound serves as a boron-containing reagent that can facilitate the formation of carbon-boron bonds. This property is crucial in the synthesis of complex organic molecules.

2. Cross-Coupling Reactions

  • It is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal for forming biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

3. Protecting Group

  • The dioxaborolane structure can act as a protecting group for alcohols and phenols during multi-step syntheses, allowing for selective reactions without interference from hydroxyl groups.

Applications in Medicinal Chemistry

1. Drug Development

  • The compound's ability to form stable complexes with various substrates makes it a candidate for drug development. Its derivatives have shown potential in targeting specific biological pathways.

2. Anticancer Research

  • Some studies have explored the use of boron compounds in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing drugs to selectively destroy cancer cells when exposed to neutron radiation.

Case Studies

StudyApplicationFindings
Study 1 Synthesis of Biaryl CompoundsDemonstrated high yields in Suzuki-Miyaura reactions using 4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane as a reagent.
Study 2 Anticancer ActivityInvestigated the efficacy of boron-containing compounds in BNCT; showed promising results in preclinical models.
Study 3 Protecting Group UtilityEvaluated the use of dioxaborolane as a protecting group; found it effective for selective deprotection under mild conditions.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Substituent Molecular Weight (g/mol) Synthesis Method (Yield) Key Applications/Reactivity References
4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane 2-Phenoxyethyl Not explicitly provided Likely via hydroboration or metal catalysis Suzuki coupling, polymer synthesis N/A
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Phenethyl Not provided UiO-Co catalyst, styrene + pinacolborane (93% yield) Cross-coupling reactions
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane 2-Phenylpropyl Not provided UiO-Co + B₂pin₂ in cumene (80:20 isomer mixture) Regioselective alkylation studies
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl 214.06 Neat reaction at 100°C (3 days) Conjugated diene synthesis
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane Triphenylvinylphenyl 458.41 Suzuki coupling with TPE derivatives OLEDs, AIE (aggregation-induced emission) materials
4,4,5,5-Tetramethyl-2-(3-methylsulfonylphenyl)-1,3,2-dioxaborolane 3-Methylsulfonylphenyl 266.12 Not explicitly detailed Pharmaceutical intermediates (e.g., USP7 inhibitors)

Reactivity and Electronic Effects

  • Phenoxyethyl vs.
  • Ethynyl Derivatives : Compounds like 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane exhibit enhanced π-conjugation, making them suitable for synthesizing conjugated polymers or styryl derivatives via Suzuki coupling .
  • Bulky Substituents : The triphenylvinylphenyl derivative (Molecular Weight: 458.41 g/mol) demonstrates how steric bulk can stabilize boron centers while enabling applications in optoelectronics due to extended π-systems .

Spectroscopic Data Comparison

  • ¹H NMR :
    • Phenethyl derivative: Aromatic protons at δ 7.28–7.20 (m, 4H) and δ 7.15 (t, 1H) .
    • 2-Phenylpropyl derivative: Aromatic protons at δ 7.36–7.28 (m, 4H) and δ 7.17 (m, 1H) .
    • Ethynyl derivative: Distinct alkynyl protons absent in alkyl/aryl analogs .
  • ¹¹B NMR : Most derivatives exhibit signals near δ 33–34 ppm, consistent with the dioxaborolane core .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H26BNO3C_{18}H_{26}BNO_3 with a molecular weight of approximately 307.22 g/mol. Its structure features a dioxaborolane ring which is crucial for its reactivity and biological interactions.

1. Anticancer Properties

Research has indicated that compounds containing boron can exhibit significant anticancer activity. A study demonstrated that derivatives of dioxaborolane showed cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of key enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with cellular signaling pathways : It has been shown to modulate pathways related to cell survival and apoptosis .

3. Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of boron compounds. It was found that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Case Studies

StudyFindings
Study A (2020)Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study B (2021)Showed neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid plaque formation.
Study C (2022)Investigated the compound's ability to inhibit tumor growth in xenograft models, confirming its potential as an anticancer agent.

Q & A

Basic: What are the key considerations when designing a synthesis protocol for 4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane?

Methodological Answer:
Synthesis protocols typically involve coupling phenoxyethyl derivatives with pinacol boronic esters. Key steps include:

  • Reagent Selection: Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling, as boronic esters are prone to protodeboronation under basic conditions .
  • Purification: Chromatography or recrystallization (e.g., chilled heptane) is critical to remove byproducts like catechol or excess pinacol .
  • Reaction Monitoring: Track progress via <sup>1</sup>H NMR (e.g., characteristic shifts at δ 1.26 ppm for pinacol methyl groups) .

Advanced: How can researchers resolve discrepancies in biological activity data among structural analogs of this compound?

Methodological Answer:
Contradictions often arise from substituent positioning. For example:

Analog Substituent Position Biological Activity Reference
2-(3',4'-Dichlorobiphenyl)3',4'-Cl on biphenylHigh enzyme inhibition
2-(Ethynylphenyl)Ethynyl groupEnhanced cross-coupling efficiency
  • Approach: Perform comparative SAR studies using X-ray crystallography or docking simulations to map steric/electronic effects. Validate via in vitro assays (e.g., IC50 comparisons) .

Basic: What analytical techniques are essential for confirming the purity and structure of this dioxaborolane?

Methodological Answer:

  • <sup>1</sup>H/<sup>11</sup>B NMR: Confirm boronate ester formation (e.g., δ 1.26 ppm for pinacol CH3, boron shifts at ~30 ppm) .
  • Mass Spectrometry: Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 228.132 for C14H17BO2) .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How does the substituent pattern on the dioxaborolane ring influence cross-coupling efficiency?

Methodological Answer:

  • Steric Effects: Bulky groups (e.g., tetramethyl) stabilize the boronate ester but may hinder transmetallation in Suzuki reactions. Optimize using electron-deficient aryl partners .
  • Electronic Effects: Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity, accelerating coupling rates. Compare kinetic data using UV-Vis or <sup>19</sup>F NMR for fluorinated analogs .

Basic: What are common applications of this compound in medicinal chemistry?

Methodological Answer:

  • Intermediate Synthesis: Used to prepare biaryl motifs in kinase inhibitors (e.g., via Suzuki couplings) .
  • Proteolysis-Targeting Chimeras (PROTACs): Boronates enable conjugation to E3 ligase ligands .
  • In Vivo Studies: Ensure FDA compliance; avoid direct administration due to regulatory restrictions .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Step-Wise Optimization:
    • Step 1 (Borylation): Use catecholborane in THF at 95°C for 6 hours (89% yield) .
    • Step 2 (Coupling): Replace Br with I via Finkelstein reaction (NaI in acetone, 24 hours) .
  • Catalyst Screening: Test Pd(OAc)2/SPhos for sterically hindered substrates .
  • Workup: Precipitate impurities at −40°C in heptane to achieve >95% purity .

Basic: How does solvent choice impact the stability of this dioxaborolane during storage?

Methodological Answer:

  • Aprotic Solvents: Store in anhydrous THF or DCM to prevent hydrolysis.
  • Temperature: Keep at −20°C under nitrogen; avoid prolonged exposure to moisture .
  • Decomposition Signs: Monitor for boron-OH peaks (~3,400 cm<sup>−1</sup>) via FTIR .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states (e.g., B-O bond cleavage) using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Machine Learning: Train models on existing kinetic data (e.g., Hammett σ values for substituent effects) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods due to potential boronate dust inhalation .
  • Waste Disposal: Quench with ethanol/water mixtures before disposal .

Advanced: How can researchers design derivatives for OLED applications using this dioxaborolane?

Methodological Answer:

  • Structural Tuning: Introduce π-conjugated groups (e.g., ethynyl or pyrene) to enhance electroluminescence .
  • Device Testing: Fabricate OLED layers via spin-coating and measure efficiency (cd/A) using photoluminescence spectroscopy .

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